Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate
Overview
Description
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a chemical compound with the molecular formula C7H7N3O2S2 and a molecular weight of 229.28 g/mol . It is a thiazole-based compound, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate typically involves the reaction of 2-aminothiazole with methyl chloroformate and potassium thiocyanate under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to exert its effects by blocking mitotic processes, which are crucial for cell division . This mitotic blocking activity is primarily responsible for its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate can be compared with other thiazole derivatives, such as:
Methyl 4-(2-isothiocyanatoethyl)thiazole-2-carbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Methyl 4-(isothiocyanatomethyl)selenazole-2-carbamate: This compound contains a selenium atom instead of sulfur in the thiazole ring, which may confer different biological activities.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with cellular targets in a distinct manner, leading to its observed biological activities .
Properties
IUPAC Name |
methyl N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-12-7(11)10-6-9-5(3-14-6)2-8-4-13/h3H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPWEXWVYZWWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165149 | |
Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152872-07-6 | |
Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152872076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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